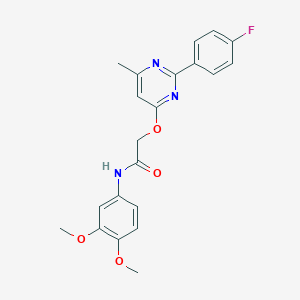

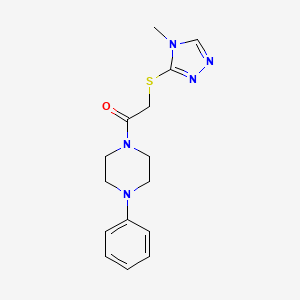

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

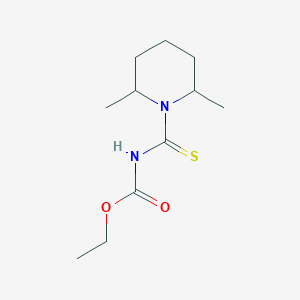

The compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a complex organic molecule that likely contains a pyridine core substituted with a pyrazole ring and a propanamide moiety. While the specific compound is not directly described in the provided papers, the papers do discuss related compounds and their synthesis, characterization, and structure, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related pyrazole-pyridine compounds involves cyclization reactions and the use of halogenated precursors. For instance, the synthesis of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives was achieved by cyclization from 2,6-dichloro-4-methylnicotinonitrile . Similarly, the synthesis of bis(N-pyrazolyl)pyridines was conducted by reacting potassium pyrazolate with dihalopyridines . These methods suggest that the synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide could involve a halogenated pyridine precursor, a methylated pyrazole, and subsequent amide formation.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography. For example, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivative was confirmed by X-ray diffraction . The crystal structure of a propanamide derivative containing a pyridine and naphthalene moiety was also determined, showing that it crystallizes in a chiral space group and forms supramolecular helical chains through hydrogen bonding . These findings suggest that the molecular structure of the compound could also exhibit interesting crystallographic properties and intermolecular interactions.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, iron(II), cobalt(II), and nickel(II) complexes with pyrazolyl-phosphinoylpyridine ligands were used as catalysts in ethylene oligomerization reactions . This indicates that the pyrazole and pyridine moieties can coordinate to metal centers and influence catalytic activity. Therefore, it is plausible that N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide could also engage in chemical reactions where the pyridine and pyrazole units play a crucial role.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one have been characterized by various spectroscopic methods. NMR spectroscopy, mass spectrometry, and elemental analyses were used to characterize the complexes formed by pyrazolyl-phosphinoylpyridine ligands . The crystal structure analysis provided insights into the hydrogen bonding and other intermolecular interactions . These techniques would likely be applicable in determining the physical and chemical properties of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide, such as solubility, melting point, and reactivity.

Wissenschaftliche Forschungsanwendungen

Analytical Characterization of Nitrogen-Containing Compounds

Research has shown that analytical pyrolysis techniques like Curie-point pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) and in-source pyrolysis-field ionization mass spectrometry (Py-FIMS) can be applied for the structural characterization of organic nitrogen in soils, demonstrating the identification and analysis of complex nitrogen compounds, including pyrazoles and pyridines, within environmental samples (Schulten, Sorge-Lewin, & Schnitzer, 1997).

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of pyrazolyl-pyridine derivatives, such as 2,6-bis(pyrazolyl)pyridines, have been explored for their versatile roles in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. These studies reveal the potential of such compounds in creating advanced materials and sensing devices (Halcrow, 2005).

Applications in Catalysis and Material Science

Research into the coordination and electronic characteristics of nitrogen heterocycle pincer ligands, including bis(pyrazole-3-yl)pyridine derivatives, has indicated their significance in catalysis and material science. The ability of these compounds to undergo redox changes and form complexes with metals opens avenues for their application in various catalytic processes and the development of functional materials (Cook et al., 2016).

Antimicrobial Properties

Studies have also explored the synthesis of new pyridine-based heterocycles with antimicrobial properties, indicating the potential therapeutic applications of these compounds. The versatility of the pyridine moiety in these molecules can be tailored to target various microbial pathogens, showcasing the role of pyrazolyl-pyridine derivatives in pharmaceutical development (Darwish, Kheder, & Farag, 2010).

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-5-3-4-6-17(15)8-10-20(25)22-12-16-7-9-19(21-11-16)18-13-23-24(2)14-18/h3-7,9,11,13-14H,8,10,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSJAOOFKVBUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B2544173.png)

![methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate](/img/structure/B2544175.png)

![N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2544176.png)

![1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544177.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2544178.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B2544179.png)